molecular formula C13H23NO3 B4448768 N-[(4-methylcyclohexyl)carbonyl]valine

N-[(4-methylcyclohexyl)carbonyl]valine

Cat. No.: B4448768
M. Wt: 241.33 g/mol
InChI Key: HZKDWOYFFPADLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylcyclohexyl)carbonyl]valine: is a chemical compound with the molecular formula C13H23NO3 It is a derivative of valine, an essential amino acid, and features a 4-methylcyclohexyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methylcyclohexyl)carbonyl]valine typically involves the reaction of valine with 4-methylcyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(4-methylcyclohexyl)carbonyl]valine can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

    Reduction: The compound can be reduced to form various derivatives, including the reduction of the carbonyl group to a hydroxyl group.

    Substitution: this compound can participate in substitution reactions, where the valine moiety or the cyclohexyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-[(4-methylcyclohexyl)carbonyl]valine is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential role in protein synthesis and enzyme interactions. It serves as a model compound for understanding the behavior of valine derivatives in biological systems.

Medicine: this compound has potential applications in drug development. Its structural properties make it a candidate for designing new therapeutic agents targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-methylcyclohexyl)carbonyl]valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

  • N-[(4-methylcyclohexyl)carbonyl]glycine
  • N-[(4-methylcyclohexyl)carbonyl]alanine
  • N-[(4-methylcyclohexyl)carbonyl]leucine

Comparison: N-[(4-methylcyclohexyl)carbonyl]valine is unique due to its specific structural features, such as the presence of the valine moiety and the 4-methylcyclohexyl group. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-8(2)11(13(16)17)14-12(15)10-6-4-9(3)5-7-10/h8-11H,4-7H2,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKDWOYFFPADLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methylcyclohexyl)carbonyl]valine
Reactant of Route 2
Reactant of Route 2
N-[(4-methylcyclohexyl)carbonyl]valine
Reactant of Route 3
Reactant of Route 3
N-[(4-methylcyclohexyl)carbonyl]valine
Reactant of Route 4
Reactant of Route 4
N-[(4-methylcyclohexyl)carbonyl]valine
Reactant of Route 5
Reactant of Route 5
N-[(4-methylcyclohexyl)carbonyl]valine
Reactant of Route 6
Reactant of Route 6
N-[(4-methylcyclohexyl)carbonyl]valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.